2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of biphenyls and derivatives. This compound features a biphenyl core with a hydroxyl group, a pyrrolidine-3-carbonyl group, and a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of Suzuki-Miyaura coupling to form the biphenyl core, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with biological macromolecules, affecting their function. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3’-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl-urea
- 2-(6-Hydroxy-[1,1’-biphenyl]-3-carbonyl)benzoic acid
Uniqueness
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the pyrrolidine-3-carbonyl group, which imparts distinct chemical and biological properties. This differentiates it from other biphenyl derivatives that may lack this functional group .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-hydroxy-3-[2-(pyrrolidine-3-carbonyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C18H17NO3/c20-11-13-4-3-7-16(18(13)22)14-5-1-2-6-15(14)17(21)12-8-9-19-10-12/h1-7,11-12,19,22H,8-10H2 |
InChI Key |
XDHDODMEGFDGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC=CC(=C3O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.